molecular formula C17H13FO4 B13698671 Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13698671
M. Wt: 300.28 g/mol
InChI Key: TZIVSASTNBEYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a bromine atom instead of fluorine.

    Ethyl 2-(3-methylphenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a methyl group instead of fluorine.

Uniqueness

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in therapeutic applications .

Properties

Molecular Formula

C17H13FO4

Molecular Weight

300.28 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3

InChI Key

TZIVSASTNBEYIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.